

A Technical Guide to 3,5-Dichlorobenzonitrile: Properties and Synthesis

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Compound of Interest

Compound Name: **3,5-Dichlorobenzonitrile**

Cat. No.: **B1202942**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core physicochemical properties of **3,5-Dichlorobenzonitrile**, an aromatic nitrile compound utilized as a key intermediate in the synthesis of pharmaceuticals, herbicides, and dyes.^[1] The information is presented to support research and development activities where this compound is of interest.

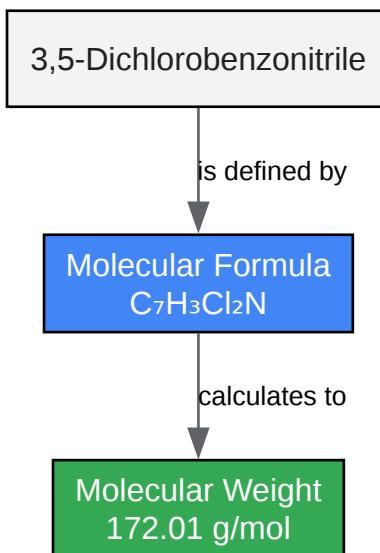
Core Physicochemical Data

The fundamental quantitative properties of **3,5-Dichlorobenzonitrile** are summarized below. This data is essential for reaction stoichiometry, analytical method development, and safety assessments.

Property	Value	Source
Molecular Formula	C ₇ H ₃ Cl ₂ N	[1] [2] [3] [4]
Molecular Weight	172.01 g/mol	[2] [3] [5] [6]
CAS Registry Number	6575-00-4	[3] [4] [5]
Appearance	White to light yellow crystalline powder	[1] [2] [7]
Melting Point	64-66 °C	[7]

Logical Relationship of Core Properties

The following diagram illustrates the relationship between the common name of the compound and its fundamental molecular properties.



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Core Identity of **3,5-Dichlorobenzonitrile**

Experimental Protocol: Synthesis

A representative experimental protocol for the synthesis of **3,5-Dichlorobenzonitrile** from 3,5-dichloro-1-bromobenzene is detailed below. This method is crucial for laboratory-scale production and derivatization studies.

Objective: To synthesize **3,5-dichlorobenzonitrile** via a Grignard reaction followed by formylation and subsequent conversion to a nitrile.

Materials:

- 3,5-dichloro-1-bromobenzene
- iPrMgCl (2M in THF)
- Dry LiCl

- Anhydrous Tetrahydrofuran (THF)
- N,N-Dimethylformamide (DMF)
- Aqueous NH₃ (28-30%)
- Iodine (I₂)
- Saturated aqueous Na₂SO₃ solution
- Chloroform (CHCl₃)
- Anhydrous Na₂SO₄
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:[[7](#)]

- Grignard Reagent Formation: To a flask containing dry LiCl (0.35 g, 8.24 mmol), add iPrMgCl (2M in THF, 4.1 mL) and anhydrous THF (5 mL) at 15 °C. Stir the mixture for 15 minutes.
- Aryl Grignard Formation: Slowly add a solution of 3,5-dichloro-1-bromobenzene (1.46 g, 8.03 mmol) in THF (1 mL) to the reaction mixture. Continue stirring for an additional 15 minutes.
- Formylation: Cool the reaction mixture to 0 °C. Add DMF (1.3 mL, 12 mmol) and stir at this temperature for 2 hours.
- Nitrile Formation and Work-up: Sequentially add aqueous NH₃ (7 mL, 28-30%) and I₂ (4.06 g, 16 mmol) to the mixture. Stir for 2 hours at room temperature.
- Extraction: Pour the reaction mixture into a saturated aqueous Na₂SO₃ solution and extract with CHCl₃ (3 x 30 mL).

- Drying and Concentration: Combine the organic layers, dry with anhydrous Na_2SO_4 , and filter. Remove the solvent under reduced pressure.
- Purification: Purify the resulting residue by silica gel column chromatography, using a solvent system of hexane/ethyl acetate (9:1, v/v), to yield pure **3,5-dichlorobenzonitrile**.

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